molecular formula C12H12O4 B11885966 Methyl 2-(7-methoxybenzofuran-2-yl)acetate

Methyl 2-(7-methoxybenzofuran-2-yl)acetate

Cat. No.: B11885966
M. Wt: 220.22 g/mol
InChI Key: OLFAQEGMHVJTRV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(7-methoxybenzofuran-2-yl)acetate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which is then reduced to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7-methoxybenzofuran-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized forms.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-(7-methoxybenzofuran-2-yl)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-(7-methoxybenzofuran-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core is known to interact with various enzymes and receptors, leading to its biological effects. For example, some benzofuran derivatives inhibit specific enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

methyl 2-(7-methoxy-1-benzofuran-2-yl)acetate

InChI

InChI=1S/C12H12O4/c1-14-10-5-3-4-8-6-9(16-12(8)10)7-11(13)15-2/h3-6H,7H2,1-2H3

InChI Key

OLFAQEGMHVJTRV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)CC(=O)OC

Origin of Product

United States

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